molecular formula C10H11BrFNO B13546478 3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol

3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol

Cat. No.: B13546478
M. Wt: 260.10 g/mol
InChI Key: QBSCVEQLOHKDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.1 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and an azetidin-3-ol moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

3-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H11BrFNO/c11-8-3-7(1-2-9(8)12)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2

InChI Key

QBSCVEQLOHKDCC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=CC(=C(C=C2)F)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.